molecular formula C10H18O B15349858 cis-Carvotanacetol

cis-Carvotanacetol

Cat. No.: B15349858
M. Wt: 154.25 g/mol
InChI Key: FZXLDENMTYEVAD-UWVGGRQHSA-N
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Description

cis-Carvotanacetol: is a chemical compound with the molecular formula C10H18O . It is a derivative of carvotanacetone and is known for its unique structural features, including a six-membered ring, a hydroxyl group, and a secondary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: : cis-Carvotanacetol can be synthesized through several chemical reactions, including the oxidation of carvotanacetone or the reduction of related ketones. The reaction conditions typically involve the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods: : On an industrial scale, this compound is produced through optimized chemical processes that ensure high yield and purity. These methods often involve large-scale reactors and advanced purification techniques to meet commercial standards.

Chemical Reactions Analysis

Types of Reactions: : cis-Carvotanacetol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions: : The reactions involving this compound typically use reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halides). The reaction conditions are carefully controlled to achieve the desired outcomes.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are often used in further research and development.

Scientific Research Applications

Chemistry: : In chemistry, cis-Carvotanacetol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: : In biological research, this compound has been studied for its potential bioactive properties. It may serve as a precursor for compounds with biological activity, such as antimicrobial or anti-inflammatory agents.

Medicine: : The medical applications of this compound are being explored for its potential therapeutic effects. It may be used in the development of new drugs or as a component in pharmaceutical formulations.

Industry: : In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its versatility and reactivity make it a valuable compound for various applications.

Mechanism of Action

The mechanism by which cis-Carvotanacetol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and secondary alcohol in its structure play a crucial role in these interactions, leading to biological or chemical activity. The exact mechanisms may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds: : cis-Carvotanacetol is structurally similar to other compounds such as carvone, carvotanacetone, and related derivatives. These compounds share common features but differ in their functional groups and reactivity.

Uniqueness: : What sets this compound apart from its counterparts is its specific arrangement of atoms and functional groups, which confer unique properties and reactivity. This uniqueness makes it a valuable compound for specialized applications.

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Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,5S)-2-methyl-5-propan-2-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,7,9-11H,5-6H2,1-3H3/t9-,10-/m0/s1

InChI Key

FZXLDENMTYEVAD-UWVGGRQHSA-N

Isomeric SMILES

CC1=CC[C@@H](C[C@@H]1O)C(C)C

Canonical SMILES

CC1=CCC(CC1O)C(C)C

Origin of Product

United States

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